Potassium propionate

説明

Propionate (B1217596) as a Short-Chain Fatty Acid: Context and Significance

Propionate is a short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by gut microbiota. frontiersin.orgnih.gov Along with acetate (B1210297) and butyrate (B1204436), it is one of the most abundant SCFAs in the colon. healthline.com These molecules are not merely metabolic byproducts but are now understood to be crucial signaling molecules that play a vital role in host physiology. frontiersin.orgmdpi.com

The significance of propionate stems from its diverse biological activities. It serves as an energy source for the host and is involved in the metabolic processes of crucial nutrients like carbohydrates and fats. healthline.com Research has highlighted propionate's role in various physiological functions, including:

Metabolic Regulation: Propionate is involved in glucose production in the liver and small intestine. healthline.com Studies suggest it can improve insulin (B600854) sensitivity and beta-cell function. healthline.com

Signaling: Propionate acts as a signaling molecule by interacting with specific G protein-coupled receptors (GPCRs), namely GPR41 and GPR43. frontiersin.orgnih.gov This interaction can influence energy homeostasis and intestinal development. frontiersin.orgnih.gov For instance, research in calves has shown that propionate supplementation can enhance the development of the rumen epithelium by stimulating the mRNA expression of these receptors. nih.gov

Intestinal Health: Propionate contributes to the health and development of the intestinal epithelium. mdpi.com Studies in pigs have demonstrated that cecal infusion of propionate can promote the development of the jejunum and colon and enhance the jejunal barrier function by increasing the expression of tight junction proteins. mdpi.com

The antimicrobial properties of propionate are also a key area of study. It is effective at inhibiting the growth of mold and some bacteria, which is the basis for its use as a preservative in food products like baked goods and processed meat. made-in-china.cominfocons.org The mechanism of action involves disrupting the cell membranes of microorganisms and interfering with their metabolic pathways.

Interactive Data Table: Key Research Findings on Propionate's Biological Roles

| Research Area | Key Finding | Organism/Model |

| Metabolic Regulation | Improves insulin sensitivity and beta-cell function. | Animal studies |

| Cellular Signaling | Acts as a signaling molecule via GPR41 and GPR43. frontiersin.orgnih.gov | Calves, Mice |

| Intestinal Development | Promotes intestinal development and enhances gut barrier function. mdpi.com | Pigs |

| Antimicrobial Activity | Inhibits the growth of molds and certain bacteria by disrupting cell membranes and metabolic pathways. | In vitro studies |

Role of the Potassium Counter-Ion in Propionate Functionality

While much of the biological activity of potassium propionate is attributed to the propionate anion, the potassium counter-ion (K+) also plays a significant physiological role. Potassium is an essential mineral and the most abundant intracellular cation, crucial for maintaining cellular function.

Key functions of potassium relevant to the action of this compound include:

Cellular Signaling: Potassium is fundamental to nerve impulse transmission and muscle contraction. Propionate and butyrate have been shown to influence intracellular potassium levels, suggesting an interplay in cellular signaling systems. nih.gov

Enzyme Function: Potassium acts as a cofactor for numerous enzymes involved in metabolism.

Cardiovascular Health: The administration of SCFAs as potassium salts has been explored in the context of cardiovascular health. google.com

The choice of the potassium salt of propionate can be advantageous in specific applications. For instance, in low-sodium food formulations, this compound serves as an effective preservative without increasing the sodium content. ncats.io

Evolution of this compound Research Paradigms

The scientific understanding of this compound has evolved significantly from its initial application as a preservative. The historical development of its parent compound, propionic acid, dates back to the mid-19th century. The industrial synthesis and applications of propionic acid and its salts, including this compound, expanded throughout the 20th century.

Initially, research focused on its efficacy as an antimicrobial agent in various industries, including food, agriculture, and cosmetics. reanin.comcosmileeurope.eu It is recognized for its ability to inhibit the growth of mold and rope-forming bacteria in products like baked goods, tortillas, and pie fillings. ncats.io In agriculture, it is used to prevent mold contamination in animal feed. reanin.com

More recently, research paradigms have shifted towards understanding the nuanced biological roles of propionate as a short-chain fatty acid. This has been driven by the growing body of evidence on the gut microbiome's influence on host health. Contemporary research now investigates the molecular mechanisms through which propionate, delivered as this compound, exerts its effects on metabolic regulation, immune modulation, and gut-brain communication. nih.govgoogle.com This shift reflects a broader trend in nutritional and medical science, moving from a focus on the direct effects of compounds to a more holistic understanding of their interactions with the body's complex biological systems.

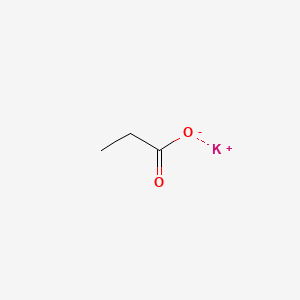

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

327-62-8 |

|---|---|

分子式 |

C3H6KO2 |

分子量 |

113.18 g/mol |

IUPAC名 |

potassium;propanoate |

InChI |

InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |

InChIキー |

WEQIKOGPPFEIPX-UHFFFAOYSA-N |

SMILES |

CCC(=O)[O-].[K+] |

正規SMILES |

CCC(=O)O.[K] |

他のCAS番号 |

327-62-8 |

物理的記述 |

White crystalline powde |

ピクトグラム |

Irritant |

関連するCAS |

23382-00-5 |

同義語 |

chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |

製品の起源 |

United States |

Antimicrobial Mechanisms and Efficacy

Fundamental Principles of Antimicrobial Action

The antimicrobial activity of potassium propionate (B1217596) is primarily attributed to the propionate molecule, which functions most effectively in its undissociated form, propionic acid. The inhibitory potency is linked to its pKa value of 4.87. foodstandards.gov.au As a salt, potassium propionate dissociates in aqueous environments, and an equilibrium is established between the propionate ion and undissociated propionic acid. The undissociated form, being lipophilic, is crucial for antimicrobial activity as it can passively diffuse across the microbial cell membrane. foodstandards.gov.au Once inside the more alkaline cytoplasm of the microorganism, the acid dissociates, initiating a cascade of disruptive effects.

This compound's primary mode of action begins at the cell surface. The undissociated propionic acid penetrates the lipid bilayer of the microbial cell membrane. foodstandards.gov.au This influx disrupts the membrane's structural integrity and interferes with its permeability. foodstandards.gov.au This disruption compromises essential cellular processes that rely on a stable membrane, such as transport of nutrients and maintenance of electrochemical gradients. foodstandards.gov.au In a study on Xanthomonas citri subsp. citri (Xcc), the causative agent of citrus canker, treatment with propionate was shown to disrupt the membrane potential, a critical component of the proton motive force that energizes cellular activities. nih.gov

Once inside the microbial cell, propionate can interfere with various metabolic pathways and enzyme systems, hindering growth and reproduction. The antimicrobial mechanism can vary between different microorganisms. For instance, in some bacteria, propionate has been shown to inhibit the synthesis of essential amino acids like β-alanine in Escherichia coli and alanine (B10760859) in Streptococcus mutans. nih.gov

Research suggests that propionate may also interfere with central metabolic pathways such as the tricarboxylic acid (TCA) cycle. frontiersin.org In Rhodopseudomonas sphaeroides, propionate is converted to propionyl-CoA, which then interferes with the pyruvate (B1213749) dehydrogenase complex, a key enzyme linking glycolysis to the TCA cycle. frontiersin.org This disruption of energy metabolism is a key aspect of its preservative action. Furthermore, studies indicate that propionate can inhibit the anaerobic fermentation of glucose and other enzymes necessary for metabolism. researchgate.net

A significant consequence of propionic acid entering the microbial cell is the acidification of the cytoplasm. nih.gov The internal pH of most microorganisms is near neutral. When undissociated propionic acid enters this environment, it releases a proton (H+), lowering the intracellular pH. nih.govresearchgate.net This internal acidification can negatively impact the function of pH-sensitive enzymes and the stability of macromolecules like DNA and proteins. nih.govmicrobialcell.com

To counteract this acidification, the microbial cell actively pumps the excess protons out of the cytoplasm, a process that requires a substantial expenditure of cellular energy in the form of Adenosine Triphosphate (ATP). microbialcell.comembopress.org This effort to maintain pH homeostasis leads to a significant depletion of the cell's intracellular ATP reserves. nih.gov The combination of a disrupted proton gradient and depleted ATP levels cripples the cell's ability to perform essential functions, ultimately leading to a bacteriostatic effect where growth is inhibited. nih.gov This mechanism has been demonstrated in Xanthomonas citri, where propionate treatment led to cytoplasmic acidification and ATP depletion, inducing a dormant-like state in the bacteria. nih.gov

Interference with Microbial Metabolic Pathways and Enzyme Systems

Modulatory Factors Influencing Antimicrobial Potency

The effectiveness of this compound as an antimicrobial agent is not constant but is influenced by several key factors. Understanding these modulatory factors is essential for its optimal application in food preservation and other fields.

pH-Dependency of Efficacy

The antimicrobial activity of this compound is highly dependent on the pH of the surrounding environment. Its efficacy is significantly greater in acidic conditions, with an optimal pH range for antimicrobial activity typically between 2.5 and 5.5. foodadditives.net This is because, at lower pH values, a larger proportion of the propionate exists in its undissociated acid form. mdpi.comscirp.org As the pH increases, the equilibrium shifts towards the dissociated ionic form, which is less effective at penetrating microbial cells, thus reducing its antimicrobial power. mdpi.com

Significance of the Undissociated Acid Form for Activity

The primary driver of this compound's antimicrobial action is the undissociated propionic acid molecule. foodstandards.gov.aufoodstandards.gov.auwbcil.com This uncharged, lipid-soluble form can readily diffuse across the cell membranes of bacteria and molds. mdpi.compig333.com Once inside the microbial cytoplasm, which typically has a more neutral pH, the propionic acid molecule dissociates, releasing protons (H⁺) and propionate anions. mdpi.compig333.com This action leads to a decrease in the internal pH of the cell. mdpi.comfoodadditives.net The resulting acidification of the cytoplasm disrupts various metabolic functions, including enzymatic activity and nutrient transport, ultimately inhibiting microbial growth or leading to cell death. mdpi.compig333.com

Synergistic Interactions with Co-Preservatives

The antimicrobial efficacy of this compound can be significantly enhanced when used in combination with other preservatives, a phenomenon known as synergism. wbcil.com This approach can lead to a more potent and broader spectrum of antimicrobial activity than what can be achieved with a single preservative.

Another example of a synergistic interaction is the use of propionates with ethanol (B145695). The application of ethanol to the surface of bread, in conjunction with the inclusion of calcium propionate in the dough, has been shown to prolong the mold-free shelf life more effectively than using calcium propionate alone. researchgate.net While this study used calcium propionate, the principle of synergy with ethanol would likely extend to this compound.

| Co-Preservative | Target Microorganism | Observed Effect | Reference(s) |

| Potassium Lactate (B86563) | Listeria monocytogenes | Enhanced inhibition of growth. | |

| Ethanol | Molds (in bread) | Prolonged mold-free shelf life. | researchgate.net |

| Sodium Benzoate | Molds and Yeasts | Enhanced overall preservation of food products. | wbcil.com |

Biochemical and Physiological Impact in Biological Systems

Mammalian Physiological Responses to Propionate (B1217596)

Propionate, delivered in the form of potassium propionate, elicits a range of physiological responses in mammals, particularly influencing the gastrointestinal and neuromuscular systems through specific cellular and molecular mechanisms.

Intestinal Ion Transport Mechanisms

In the mammalian colon, propionate plays a significant role in regulating the movement of ions across the epithelial lining. This action is critical for maintaining fluid balance and gut homeostasis. Studies show that luminal application of propionate induces the secretion of ions, a response mediated by specific receptors and signaling pathways. scispace.com

Research conducted on the guinea pig distal colon has identified that propionate induces a rapid, concentration-dependent secretion of potassium (K+) and chloride (Cl-) ions. nih.gov This effect is initiated within approximately 30 seconds of luminal application. nih.gov The mechanism is linked to the activation of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. nih.govmdpi.com This receptor is expressed by enteroendocrine cells within the intestinal mucosa. nih.gov The binding of propionate to FFA2 on these sensory cells is believed to trigger the downstream secretory events. scispace.comnih.gov Immunohistochemical studies have confirmed the presence of FFA2 on some chromogranin A-immunoreactive enteroendocrine cells, supporting their role as chemosensory cells that detect luminal propionate. nih.gov

Table 1: Propionate-Induced Ion Secretion in Guinea Pig Distal Colon

| Parameter | Observation | Source |

| Inducing Agent | Luminal Propionate | nih.gov |

| Receptor Implicated | Free Fatty Acid Receptor 2 (FFA2/GPR43) | nih.govmdpi.com |

| Primary Ions Secreted | Potassium (K+), Chloride (Cl-), and/or Bicarbonate | nih.gov |

| Onset of Secretion | Approximately 30 seconds | nih.gov |

| Secretion Phases | 1. Transient K+ and Anion Secretion2. Long-lasting Cl- Secretion (~60 min) | nih.gov |

| Cellular Mediator | FFA2-expressing Enteroendocrine Cells | nih.gov |

The propionate-induced secretion of ions involves both neural and non-neural pathways, resulting in a multi-phase response. nih.gov

Neural Pathway: The initial, transient secretion of anions (Cl- and/or bicarbonate) is sensitive to tetrodotoxin (B1210768) (TTX), a neurotoxin that blocks nerve action potentials. nih.gov This indicates the involvement of the enteric nervous system (ENS). mdpi.com The response is mediated through a cholinergic neural pathway, involving both nicotinic and muscarinic receptors. nih.gov This suggests that propionate activation of FFA2 on enteroendocrine cells triggers a signal that is relayed through local enteric nerves to stimulate epithelial secretion. nih.gov

Non-Neural Pathway: In contrast, the transient secretion of K+ and a subsequent, long-lasting phase of Cl- secretion are insensitive to TTX. nih.gov This points to a direct, non-neural mechanism of action on the epithelial cells or other non-neuronal components following the initial signal. nih.gov This dual-pathway system allows for a complex and sustained response to the presence of propionate in the gut lumen, potentially as a mechanism to flush out harmful substances via fluid secretion. nih.govmdpi.com Propionate can also initiate gut-brain neural circuits that influence host physiology. sochob.clmdpi.com

Transient K(+) and Cl(-) Secretion via Free Fatty Acid Receptor 2 (FFA2/GPR43)

Neuromuscular Modulations

This compound also exerts influence at the neuromuscular junction, affecting the dynamics of neurotransmitters and ion release mechanisms essential for muscle function.

Studies utilizing frog sartorius muscle have demonstrated that this compound significantly impacts the storage and release of the neurotransmitter acetylcholine (B1216132) (ACh). nih.govnih.gov Within the motor nerve terminal, ACh exists in different compartments: 'bound' ACh, which is presumed to be stored in synaptic vesicles, and 'free' ACh, located in the cytoplasm. nih.gov

When muscles are stimulated for a short duration (5 minutes) with an isotonic this compound solution, there is a marked, two-fold reduction in the amount of 'bound' ACh. nih.gov Crucially, the levels of 'free' ACh in the cytoplasm remain largely unchanged during this process. nih.gov This finding suggests that this compound preferentially stimulates the release of ACh from the vesicular compartment, which is the readily releasable pool for neurotransmission. nih.govnih.gov Subsequent experiments showed that during recovery after stimulation, bound ACh levels are restored, partly at the expense of the free ACh pool, supporting the model that ACh is synthesized in the cytoplasm and then transferred to vesicles for storage and release. nih.govnih.gov

Table 2: Effect of this compound on Acetylcholine Compartments in Frog Muscle

| Acetylcholine Compartment | State After 5-min K-Propionate Stimulation | Interpretation | Source |

| 'Bound' ACh (Vesicular) | Significantly decreased (approx. 2-fold reduction) | Preferential release from synaptic vesicles | nih.gov |

| 'Free' ACh (Cytoplasmic) | Remained unchanged | Cytoplasmic pool is not immediately depleted by stimulation | nih.govnih.gov |

The role of propionate in stimulating calcium (Ca2+) release from the sarcoplasmic reticulum (SR) of skeletal muscle is primarily understood through its use as a comparative control anion in research. nih.govnih.gov Studies investigating anion-induced Ca2+ release often replace chloride ions with propionate ions to establish a baseline. nih.govahajournals.org

Research on SR vesicles from porcine skeletal muscle found that Ca2+ release was approximately four times greater in a medium containing 150 mM chloride compared to a medium with 150 mM propionate. nih.gov Similarly, another study noted that changing the major anion in the experimental solution from propionate to chloride does not produce a Ca2+ release in single skinned cardiac cells under normal conditions. ahajournals.org These findings demonstrate that propionate is a weak inducer of Ca2+ release from the SR compared to inorganic anions like chloride. nih.govnih.gov The significant increase in Ca2+ release when chloride replaces propionate suggests that the primary effect is attributable to chloride, with propionate serving as a relatively inert anion in this specific physiological process. nih.gov

Impact on Acetylcholine Dynamics in Muscle

Endocrine and Metabolic Pathway Regulation

Propionate, the anion component of this compound, is a short-chain fatty acid (SCFA) that plays a significant role in endocrine and metabolic signaling. Produced in large quantities by microbial fermentation of dietary fiber in the gut, particularly in the rumen of ruminants, it acts as both an energy source and a signaling molecule, influencing various metabolic pathways. uniprot.orgakjournals.commdpi.com

Glucose Homeostasis and Gluconeogenesis Activation

In ruminants, glucose homeostasis is heavily dependent on gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, as very little glucose is absorbed directly from the digestive tract. scielo.orgcambridge.org Propionate is the most critical substrate for this process in the liver, contributing to as much as 50-60% of the glucose produced. scielo.orgnih.gov The rate of gluconeogenesis is directly influenced by the availability of propionate; an increased supply positively correlates with enhanced hepatic gluconeogenesis. cambridge.orgnih.gov

Propionate activates gluconeogenesis by upregulating the expression and activity of key rate-limiting enzymes in the pathway. nih.govresearchgate.netresearchgate.net Studies in bovine hepatocytes have shown that propionate can increase the gene expression and protein abundance of enzymes such as pyruvate (B1213749) carboxylase (PC), phosphoenolpyruvate (B93156) carboxykinase (both cytosolic PEPCK1 and mitochondrial PEPCK2), and glucose-6-phosphatase (G6PC). nih.govfrontiersin.org PC catalyzes the conversion of pyruvate to oxaloacetate, a crucial intermediate, while PEPCK converts oxaloacetate to phosphoenolpyruvate. nih.gov G6PC is responsible for the final step, hydrolyzing glucose-6-phosphate to free glucose, which is then released into the bloodstream to maintain glucose homeostasis. nih.gov The induction of PEPCK by propionate is a potent and direct effect, representing a novel control mechanism for gluconeogenesis in ruminants. ufl.edu This process is vital, especially during periods of high glucose demand, such as lactation. scielo.orgnih.gov

Table 1: Key Gluconeogenic Enzymes Regulated by Propionate in Bovine Hepatocytes

| Enzyme | Abbreviation | Function in Gluconeogenesis | Effect of Propionate |

| Pyruvate Carboxylase | PC | Catalyzes the conversion of pyruvate to oxaloacetate. | Increased activity, gene expression, and protein abundance. nih.gov |

| Phosphoenolpyruvate Carboxykinase (Cytosolic) | PEPCK1 / PCK1 | Converts oxaloacetate to phosphoenolpyruvate in the cytosol. | Increased activity, gene expression, and protein abundance. nih.govufl.edu |

| Phosphoenolpyruvate Carboxykinase (Mitochondrial) | PEPCK2 / PCK2 | Converts oxaloacetate to phosphoenolpyruvate in the mitochondria. | Increased activity, gene expression, and protein abundance. nih.govfrontiersin.org |

| Glucose-6-Phosphatase | G6PC | Catalyzes the final step, hydrolyzing glucose-6-phosphate to glucose. | Increased activity, gene expression, and protein abundance at higher concentrations. nih.gov |

Lipid Metabolism Modulation

Propionate's role in lipid metabolism is complex and multifaceted. In ruminant tissues, acetate (B1210297) is the primary carbon source for fatty acid synthesis. nhri.org.tw However, propionate contributes indirectly as a major precursor for glucose, which in turn provides the reducing equivalents (NADPH) necessary for the synthesis of fatty acids. nhri.org.tw The metabolism of dietary carbohydrates in the rumen to SCFAs means the liver is constantly engaged in gluconeogenesis, leading to generally low rates of fatty acid synthesis in this organ. cambridge.org

Conversely, propionate can also act as an inhibitor of lipid synthesis. cambridge.org In isolated rat hepatocytes, propionate was shown to effectively inhibit both fatty acid and cholesterol synthesis, particularly when acetate was the main source of acetyl-CoA. cambridge.org This inhibitory effect is significant because it impairs the net utilization of acetate by the liver cells. cambridge.org In diet-induced obese models, propionate supplementation has been associated with a reduction in liver triglyceride content. nih.gov Furthermore, in vitro studies on fish hepatocytes demonstrated that propionate could lower the levels of lipid synthesis-related genes while increasing the expression of genes involved in lipid breakdown. mdpi.com In adipose tissue, propionate has been shown to modulate processes including lipolysis and adipocyte differentiation. oup.com

Appetite Regulation and Satiety Signaling in Ruminants

Propionate is recognized as a primary satiety signal in ruminants, helping to regulate feed intake. uky.edumdpi.com Its effect is largely explained by the hepatic oxidation theory, which posits that the oxidation of fuels in the liver generates signals that are transmitted to the brain's feeding centers via vagal afferent nerves, inducing a feeling of fullness. uky.edumdpi.comnih.gov

When propionate is absorbed from the rumen, its flux to the liver increases significantly during and after a meal. uky.eduresearchgate.net In the liver, propionate can either be used for gluconeogenesis, which consumes energy (ATP), or be oxidized, which generates ATP. uky.eduresearchgate.net The rapid oxidation of propionate increases the energy state of liver cells, generating a potent satiety signal that helps terminate a meal, thus reducing meal size. uky.eduresearchgate.net The hypophagic (intake-reducing) effect of propionate is more pronounced than that of other volatile fatty acids like acetate, because propionate is extensively metabolized by the liver, whereas acetate is not. uky.eduresearchgate.net This effect has been confirmed in studies where portal infusions of propionate consistently reduced food intake in a dose-dependent manner. cambridge.org The denervation of the liver has been shown to eliminate this intake-suppressing effect, supporting the crucial role of liver-to-brain signaling. nih.gov However, this regulatory effect is not mediated by direct action on the hypothalamus.

Table 2: Factors Influencing Propionate's Hypophagic Effect in Ruminants

| Factor | Description | Impact on Satiety |

| Hepatic Oxidation | Propionate is oxidized in the liver, increasing cellular ATP levels. | Primary mechanism for inducing satiety signals. uky.edumdpi.com |

| Gluconeogenesis Demand | High demand for glucose (e.g., during lactation) partitions more propionate towards gluconeogenesis and less towards oxidation. | May reduce the immediate satiety effect, allowing for larger meal sizes. researchgate.net |

| Plasma Glucose Levels | Elevated plasma glucose can enhance the hypophagic effect of propionate. | Increased satiety signaling. mdpi.com |

| Hepatic Vagal Nerves | Transmit satiety signals from the liver to the brain. | Essential for propionate's effect; denervation removes the response. nih.gov |

| Infusion Rate/Dose | Higher doses or infusion rates of propionate lead to a greater reduction in feed intake. | Dose-dependent increase in satiety. cambridge.org |

Immunomodulatory and Anti-inflammatory Properties

Beyond its metabolic roles, propionate is a significant modulator of the immune system, exhibiting potent anti-inflammatory properties. akjournals.comnih.gov These effects are mediated through several distinct molecular mechanisms, primarily through the epigenetic regulation of gene expression and by signaling through specific cell surface receptors. akjournals.comnih.gov Propionate can suppress inflammatory responses by downregulating the expression of pro-inflammatory genes. nih.govfrontiersin.org This has been observed in various cell types, where propionate treatment leads to a reduction in inflammatory cytokines like TNF-α and IL-6. frontiersin.orgmdpi.comnih.gov

Inhibition of Histone Deacetylases

Studies on bovine mammary epithelial cells have demonstrated that propionate treatment leads to a concentration-dependent increase in the acetylation of specific histone residues, such as H3K9/14 and H3K18. nih.gov This increased acetylation is associated with the suppression of inflammatory pathways, including the NF-κB signaling pathway, which is a critical regulator of inflammatory responses. frontiersin.org By inhibiting HDACs, propionate can attenuate the activation of NF-κB and consequently reduce the production of pro-inflammatory cytokines, providing a direct link between its epigenetic role and its anti-inflammatory effects. frontiersin.orgresearchgate.net Some research also suggests that propionate may activate histone acetyltransferases (HATs), specifically p300, challenging the long-held belief that its primary epigenetic role is solely through HDAC inhibition. elifesciences.org

Table 3: Effect of Propionate on Histone Acetylation

| Cell Type | Histone Mark | Observation | Reference |

| Bovine Mammary Epithelial Cells (MAC-T) | Histone H3 (General) | Concentration-dependent increase in acetylation. | nih.gov |

| Bovine Mam tộc Epithelial Cells (MAC-T) | H3K9/14, H3K18 | Specific increase in acetylation at these sites. | nih.gov |

| Mouse Mammary Epithelial Cells | Histone H3 (General) | Increased level of histone H3 acetylation. | frontiersin.org |

| Mouse Striatal & Neocortical Neurons | Histone H4 (General) | Increased histone H4 acetylation, indicating neuronal entry. | portlandpress.com |

G-Protein Coupled Receptor Signaling (e.g., FFAR3)

Propionate also exerts its immunomodulatory and metabolic effects by acting as a signaling molecule that binds to and activates specific G-protein coupled receptors (GPCRs). uniprot.orgnih.gov The primary receptor for propionate is Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. uniprot.orgnih.govcaymanchem.com FFAR3 is activated by several short-chain fatty acids, but it shows a high affinity for propionate. mdpi.commdpi.com

Upon activation by propionate, FFAR3 couples to the pertussis toxin-sensitive Gi/o family of G-proteins. uniprot.orgcaymanchem.commdpi.com This coupling initiates intracellular signaling cascades that typically lead to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels, and the activation of phospholipase C, resulting in the mobilization of intracellular calcium and the phosphorylation of MAPK kinases (MAPK3/ERK1 and MAPK1/ERK2). uniprot.org This signaling pathway is involved in a range of cellular responses, including the regulation of inflammation and hormone secretion. akjournals.comnih.gov For example, FFAR3 activation on sympathetic neurons can modulate their activity, which in turn influences energy expenditure and cardiovascular function. nih.govmdpi.com The activation of FFAR3 is a key mechanism by which the gut microbiota and its metabolites, like propionate, communicate with the host to regulate metabolic and immune homeostasis. uniprot.orgmdpi.com

Table 4: Characteristics of FFAR3 (GPR41) Signaling by Propionate

| Characteristic | Description | Reference |

| Receptor Type | G-protein coupled receptor (GPCR) | uniprot.orgcaymanchem.com |

| Primary Ligands | Short-chain fatty acids (SCFAs), with high affinity for propionate. | mdpi.commdpi.com |

| G-Protein Coupling | Couples to the inhibitory Gi/o alpha subunit. | uniprot.orgmdpi.com |

| Downstream Effects | Inhibition of intracellular cAMP, mobilization of intracellular Ca2+, phosphorylation of MAPK/ERK kinases. | uniprot.orgcaymanchem.com |

| Physiological Roles | Regulation of energy homeostasis, inflammation, hormone secretion, and sympathetic nervous system activity. | uniprot.orgakjournals.comnih.govmdpi.com |

Protective Effects on the Blood-Brain Barrier via CD14-Dependent and NRF2 Signaling

Propionate plays a crucial role in the communication along the gut-brain axis, in part by exerting protective effects on the blood-brain barrier (BBB). nih.govbiorxiv.org Research has shown that propionate can inhibit pathways associated with non-specific microbial infections through a mechanism dependent on the protein CD14. nih.govbiorxiv.org Furthermore, it has been demonstrated to protect the BBB from oxidative stress by activating the NRF2 (NFE2L2) signaling pathway. nih.govbiorxiv.orgfrontiersin.org This protective action suggests that gut-derived microbial metabolites like propionate interact directly with the BBB, representing a significant aspect of the gut-brain connection. nih.govbiorxiv.org Studies have also indicated that propionate can suppress the expression of LRP-1 (Low-Density Lipoprotein Receptor-Related Protein 1), further contributing to its protective functions at the BBB. nih.govbiorxiv.org

Microbial Ecology and Host-Microbiome Interactions

The influence of this compound extends deeply into the microbial ecology of the gut, affecting the composition of the microbiome, altering its metabolic activities, and imposing selection pressures.

Impact on Gut Microbiome Composition (e.g., Bacteroides, Prevotella, Ruminococcus species)

Dietary propionate has been shown to alter the composition of the gut microbiota. frontiersin.org Studies in mice have demonstrated that diets rich in propionic acid are associated with an increased abundance of several bacterial taxa, including species of Bacteroides, Prevotella, and Ruminococcus. frontiersin.orgresearchgate.net These genera are themselves known to be major producers of propionate. tandfonline.commdpi.com For instance, the phylum Bacteroidetes, which includes Bacteroides and Prevotella, are significant propionate producers. tandfonline.com The relative abundance of these bacteria can be influenced by long-term dietary patterns; for example, diets high in fiber tend to favor Prevotella, while diets rich in protein and fat are associated with a higher prevalence of Bacteroides. tandfonline.com Some studies have identified distinct enterotypes, or states of the gut microbial community, characterized by the dominance of Prevotella, Bacteroides, or Ruminococcus species. tandfonline.commdpi.com

Alterations in Bacterial Metabolic Pathways within the Microbiome (e.g., lipid metabolism, steroid hormone biosynthesis)

The introduction of propionate into the gut environment can lead to significant shifts in the metabolic pathways of the resident microbiome. Research has revealed that the microbiomes of mice exposed to dietary propionic acid exhibit a greater abundance of pathways related to lipid metabolism and steroid hormone biosynthesis. frontiersin.orgresearchgate.net Propionate itself is a key product of several microbial fermentation pathways, including the succinate (B1194679), acrylate (B77674), and propanediol (B1597323) pathways. mdpi.combioscientifica.com The succinate pathway is a primary route for propionate formation from the fermentation of dietary carbohydrates and is predominantly associated with Bacteroidetes. mdpi.com

The table below summarizes the key bacterial metabolic pathways influenced by propionate.

| Metabolic Pathway | Effect of Propionate | Associated Bacterial Genera |

| Lipid Metabolism | Increased abundance of related pathways. frontiersin.orgresearchgate.net | Bacteroides, Prevotella, Ruminococcus |

| Steroid Hormone Biosynthesis | Increased abundance of related pathways. frontiersin.orgresearchgate.net | Bacteroides, Prevotella, Ruminococcus |

| Propionate Synthesis (Succinate Pathway) | Propionate is a product. mdpi.combioscientifica.com | Bacteroidetes |

| Propionate Synthesis (Acrylate Pathway) | Propionate is a product. bioscientifica.com | Lactobacillus |

| Propionate Synthesis (Propanediol Pathway) | Propionate is a product. bioscientifica.com | Roseburia |

Selection Pressures and Microbial Resistance Mechanisms

This compound, as an antimicrobial agent, exerts selection pressures on the gut microbiota. frontiersin.org This can lead to changes in the microbial community, where sensitive species are replaced by those with higher tolerance or the ability to utilize propionate as a substrate. frontiersin.org The antimicrobial action of propionate involves the disruption of microbial cellular processes by interfering with metabolic pathways.

Bacteria have developed various mechanisms to resist the effects of antimicrobial compounds. These can be broadly categorized as:

Limiting Uptake: Preventing the compound from entering the cell. nih.gov

Modification of the Target: Altering the cellular component that the compound targets. futurelearn.com

Inactivation of the Compound: Producing enzymes that break down or modify the antimicrobial agent. futurelearn.com

Active Efflux: Pumping the compound out of the cell. nih.gov

While specific resistance mechanisms of gut bacteria to propionate are a complex area of study, the observed shifts in microbiome composition in the presence of high propionate levels suggest that such selective pressures are at play. frontiersin.org

Influence on Intestinal Enzyme Activity

Propionate can influence the activity of various intestinal enzymes. Studies in aquatic species have shown that dietary supplementation with sodium propionate can affect the activity of digestive enzymes such as lipases, alkaline proteases, and chymotrypsin (B1334515). mdpi.comresearchgate.net For example, in one study, the control group without propionate supplementation showed higher lipase (B570770) activity, while there was a trend for higher alkaline protease and chymotrypsin activity at lower concentrations of propionate supplementation. mdpi.comresearchgate.net Conversely, another study reported that propionate increased the activity of pepsin, trypsin, and lipase. mdpi.com Propionate also directly induces the expression of lipolysis genes in enterocytes, such as adipose triglyceride lipase (Atgl), hormone-sensitive lipase (Hsl), and lysosomal acid lipase (Lal), leading to a decrease in triglyceride content. bioscientifica.com

The table below shows the effect of propionate on various intestinal enzymes based on available research.

| Enzyme | Effect of Propionate |

| Lipase | Varied effects reported; can be decreased or increased. mdpi.comresearchgate.net |

| Alkaline Proteases | Tendency for higher activity at lower concentrations. mdpi.comresearchgate.net |

| Chymotrypsin | Tendency for higher activity at lower concentrations. mdpi.comresearchgate.net |

| Pepsin | Increased activity reported. mdpi.com |

| Trypsin | Increased activity reported. mdpi.com |

| Adipose Triglyceride Lipase (Atgl) | Increased gene expression. bioscientifica.com |

| Hormone-Sensitive Lipase (Hsl) | Increased gene expression. bioscientifica.com |

| Lysosomal Acid Lipase (Lal) | Increased gene expression. bioscientifica.com |

Synthetic Methodologies and Chemical Reactivity

Advanced Synthesis Routes of Potassium Propionate (B1217596)

The production of potassium propionate can be achieved through various advanced methods designed to ensure high purity and yield.

A prominent and efficient method for synthesizing this compound involves the direct reaction of propionic acid with potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃). This pathway is often conducted as a dry neutralization process, which eliminates the need for a solvent like water. In this method, stoichiometric amounts of anhydrous potassium carbonate or bicarbonate are mixed with propionic acid that is substantially free of water. google.com

The reaction mixture is then heated to a temperature typically ranging from 100°C to 150°C. The chemical equations for these reactions are as follows:

Reaction with Potassium Carbonate: 2 CH₃CH₂COOH + K₂CO₃ → 2 CH₃CH₂COOK + H₂O + CO₂

Reaction with Potassium Bicarbonate: CH₃CH₂COOH + KHCO₃ → CH₃CH₂COOK + H₂O + CO₂

This solvent-free approach is advantageous as it avoids issues related to hydration and the need for energy-intensive drying steps to remove water, directly yielding a high-purity, free-flowing powder. google.com The use of alkali metal carbonates and bicarbonates is a classic example of an acid-base reaction to form a salt. google.comgoogleapis.com

Optimizing the synthesis process is crucial for achieving high purity and yield of this compound, making it viable for industrial applications. acs.orgresearchgate.net Key parameters that can be adjusted are analogous to those in similar carboxylate salt syntheses, such as reaction temperature, time, reactant concentration, and particle size of the solid reactant. eurjchem.com

For instance, in the synthesis of calcium propionate, it was found that optimal conditions included a reaction temperature of 80°C, a reaction time of 2.5 hours, a specific propionic acid concentration (15%), and a fine particle size (200 mesh) for the carbonate reactant. eurjchem.com These findings suggest that similar parameters are critical in the synthesis of this compound. A process detailed in a U.S. patent describes heating a mixture of dry, finely divided potassium carbonate and substantially water-free propionic acid to over 100°C, which directly produces a relatively pure product. google.com This method can yield this compound with a purity greater than 95%.

To achieve even higher purity, further steps may be necessary. For products derived from fermentation processes, which can produce mixtures of carboxylic acids, purification steps are essential. One such method involves separating propionate from contaminants like succinate (B1194679) by providing an inorganic soluble salt that selectively precipitates the succinate, allowing for the subsequent isolation of a high-purity propionate salt. google.com The use of commercial-grade reactants, such as potassium carbonate with a purity of 99.7% or 99.8%, is also an important factor in producing a high-purity final product while saving costs. google.com

Table 1: Key Parameters for Optimizing this compound Synthesis

| Parameter | Influence on Process | Optimized Condition Example |

| Reactant Purity | Directly impacts the purity of the final product. | Use of commercial grade potassium carbonate (>99.5% purity). google.com |

| Reaction Temperature | Affects reaction rate and potential side reactions. | Heating to above 100°C, typically 100-150°C. google.com |

| Solvent | The presence of water can lead to hydrated products and require drying. | A solvent-free (dry neutralization) process is preferred. |

| Reactant Ratio | Ensures complete conversion of the limiting reactant. | Stoichiometric amounts of reactants are used. |

| Purification Steps | Removes by-products and unreacted materials. | Selective precipitation of contaminants like succinates. google.com |

Reaction Pathways Utilizing Alkali Carbonates and Bicarbonates

Chemical Transformation and Derivative Formation

This compound participates in various chemical reactions, including acid-base equilibria and coordination with metal ions.

As the salt of a weak acid (propionic acid, pKa ~4.87) and a strong base (potassium hydroxide), this compound in an aqueous solution establishes an acid-base equilibrium. The propionate ion (CH₃CH₂COO⁻) is the conjugate base of propionic acid and can accept a proton from an acid. riversidelocalschools.com

CH₃CH₂COO⁻ + H₃O⁺ ⇌ CH₃CH₂COOH + H₂O

The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the equilibrium shifts to the right, forming propionic acid. Conversely, in basic solutions, the propionate ion is the predominant species. Acid-base reactions are typically very fast, often faster than other reaction types like substitution or addition, because they generally involve minimal reorganization of atomic nuclei. riversidelocalschools.commasterorganicchemistry.com

The propionate anion, with its negatively charged carboxylate group, can also act as a nucleophile, donating its electrons to an electrophilic center. chemistrydocs.com This allows it to participate in nucleophilic substitution reactions. For example, it can react with an alkyl halide in an Sₙ2 reaction to form an ester.

CH₃CH₂COO⁻ + R-X → CH₃CH₂COOR + X⁻ (where R is an alkyl group and X is a halide)

The effectiveness of the propionate ion as a nucleophile is influenced by the solvent and reaction conditions.

The carboxylate group of the propionate ligand is an effective binding site for metal cations, leading to the formation of coordination compounds. loc.gov Carboxylate ligands can coordinate to metal ions in several ways, most commonly in a monodentate or a bidentate fashion. nih.gov

Monodentate Coordination: One of the oxygen atoms of the carboxylate group binds to the metal center.

Bidentate Coordination: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bridging Coordination: The carboxylate group bridges two different metal centers.

The specific coordination mode depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. mdpi.comresearchgate.net For example, the propionate ligand can form complexes with transition metals and rare earth elements. researchgate.net In some instances, the propionate group of a larger molecule, like heme, can coordinate to a metal ion. nih.gov The study of these coordination compounds is significant as they can exhibit diverse structures and properties, ranging from mononuclear complexes to one-dimensional coordination polymers. mdpi.comresearchgate.net

Table 2: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description |

| Monodentate | A single oxygen atom from the carboxylate group binds to the metal cation. nih.gov |

| Bidentate (Chelating) | Both oxygen atoms from the same carboxylate group bind to a single metal cation. nih.gov |

| Bidentate (Bridging) | Each oxygen atom of the carboxylate group binds to a different metal cation, linking them. researchgate.net |

Advanced Analytical and Characterization Techniques

Chromatographic Separations and Spectroscopic Analysis

Chromatographic techniques are fundamental in the analytical chemistry of potassium propionate (B1217596), enabling the separation of the propionate anion from complex matrices and the quantification of related substances.

High-Performance Liquid Chromatography (HPLC) for Impurity Isolation and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic acids and their salts, including potassium propionate. irphouse.comresearchgate.net Reversed-phase (RP) HPLC is a common method for analyzing this compound, often with straightforward conditions. europa.eupnas.org

A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid added. europa.eupnas.org For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with formic acid. europa.eupnas.org The separation is generally achieved on a C18 column, a common choice for reversed-phase chromatography. oup.comnih.gov Detection is often performed using a UV detector, as the carboxyl group of organic acids absorbs in the short-wavelength region around 210 nm. irphouse.com However, this can be susceptible to interference from co-eluting compounds in complex matrices. irphouse.com

Ion-exchange chromatography and ion-exclusion chromatography are alternative HPLC modes that offer high separation selectivity for ionic compounds like organic acids. irphouse.com In ion-exclusion chromatography, for instance, organic acids in a sample are separated on an ion-exclusion column and can then be detected with high sensitivity by an electroconductivity detector after post-column ionization. irphouse.com This method provides highly selective analysis of organic acids with minimal interference. irphouse.com

HPLC methods are not only for quantitative analysis but are also scalable for preparative separation, allowing for the isolation of impurities for further characterization. europa.eupnas.org

Table 1: HPLC Methods for Organic Acid Analysis

| Chromatographic Mode | Common Column Type | Mobile Phase Example | Detection Method | Application Notes |

|---|---|---|---|---|

| Reversed-Phase (RP) | C18 | Acetonitrile/Water with Phosphoric or Formic Acid | UV (210 nm) | Scalable for impurity isolation. MS-compatible with formic acid. europa.euirphouse.compnas.org |

| Ion-Exclusion | Ion-Exclusion Column | Dilute Sulfuric Acid | UV (210-217 nm) or Refractive Index (RI) | Good for separating organic acids from other components like sugars. irphouse.com |

| Ion-Exchange | Anion-Exchange Column | Aqueous Buffer | Electroconductivity | Highly selective for ionic compounds. irphouse.com |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Propionic Acid and Salt Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely applied technique for the determination of volatile fatty acids (VFAs), including propionic acid. fao.orgthermofisher.com Since this compound is a non-volatile salt, analysis by GC requires its conversion to the volatile propionic acid form.

A common sample preparation procedure involves acidifying the sample to convert the propionate salt to free propionic acid. nih.govmdpi.com For instance, adding glacial acetic acid or phosphoric acid can achieve this conversion. nih.govacs.org The resulting propionic acid is then extracted into an organic solvent, such as dichloromethane (B109758) or diethyl ether, before being injected into the GC system. researchgate.netderpharmachemica.com In some methods, samples are filtered and run directly on the GC-FID. fao.org

The separation is typically performed on a capillary column, such as a DB-Wax column. The flame ionization detector is highly sensitive to organic compounds and provides excellent quantitative data. thermofisher.com Compounds are identified based on their retention time compared to known standards. fao.org The linear range for this method can be quite broad, for example, from 10 mg/L to 1000 mg/L. fao.org

GC-FID is particularly useful for analyzing propionates in complex matrices like food products and environmental samples. fao.orgresearchgate.net For example, it has been successfully used to determine the total propionic acid and propionate content in bakery products. nih.govresearchgate.net

Table 2: GC-FID Analysis of Propionic Acid

| Sample Matrix | Sample Preparation | GC Column Example | Key Findings |

|---|---|---|---|

| Bakery Products | Conversion of propionates to propionic acid with glacial acetic acid, followed by extraction with dichloromethane. nih.govmdpi.com | Capillary Column | Method applied to determine propionate levels in various commercial bakery samples. nih.govresearchgate.net |

| Wine | Liquid-liquid extraction with diethyl ether, with the addition of salts like NaH₂PO₄ to enhance extraction. derpharmachemica.com | HP-INNOWAX | A single extraction with a salting-out agent provided the highest sensitivity. derpharmachemica.com |

| Anaerobic Digestor Liquors | Direct filtration of the sample. fao.org | Not specified | Used as an indicator of digestor condition by measuring VFA concentration. fao.org |

| Air (Workplace) | Collection on silica (B1680970) gel tubes, desorption with 50:50 acetone:water. | 60-m x 0.32 mm i.d. DB-Wax capillary column | Method developed for monitoring workplace exposure to propionic acid. |

Structural Elucidation and Crystalline Characterization

Beyond chromatographic analysis, understanding the solid-state structure of this compound is essential. Techniques like X-ray diffraction provide detailed information about the crystal lattice and molecular arrangement.

X-ray Diffraction for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, which exists as white or colorless crystals, XRD can reveal its crystal system, space group, and the precise coordinates of each atom in the unit cell.

This study on [HKCu₂Prop₆] also revealed a reversible single-crystal-to-single-crystal phase transition at approximately 195–200 K. This transition is associated with the ordering and disordering of the flexible ethyl groups of the propionate ligands, demonstrating the dynamic nature of the propionate ion within a crystal lattice.

For pure this compound, powder X-ray diffraction (PXRD) can be used for identification and quality control. A European Commission directive on food additives lists characteristic X-ray diffraction peaks for this compound at 9.34, 4.66, and 3.12 Å. europa.eu

Investigation of Positional Disorder Using Computational Methods

Positional disorder, where an atom or a group of atoms occupies multiple positions within a crystal lattice, is a common phenomenon in crystallography. europa.eu In the case of this compound, the flexible ethyl group (–CH₂CH₃) of the propionate anion is susceptible to such disorder. The study of the [HKCu₂Prop₆] complex, for example, experimentally observed a temperature-driven ordering/disordering of these ethyl groups.

Computational methods are invaluable for investigating and understanding positional disorder. These methods can complement experimental data from XRD and provide insights into the energetic and dynamic aspects of the disorder.

Several computational approaches can be used to model positional disorder:

Split-Atom Model: This is a common refinement technique in crystallography where a disordered atom is represented by multiple atomic positions, each with a fractional occupancy. pnas.org

Virtual Crystal Approximation (VCA): In this approach, a disordered site is treated as being occupied by a "virtual" atom that represents an average of the properties of the actual atoms occupying that site. europa.eu While computationally efficient, this method does not account for local distortions around the atoms. europa.eu

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometries of different conformations of the disordered group and to calculate their relative energies. This can help to determine whether the disorder is static (different conformations are frozen in different unit cells) or dynamic (the group is moving between different positions). pnas.org For instance, DFT methods have been used to study the positional disorder of hydrogen atoms in ammonium (B1175870) propionate compounds. pnas.org

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms and molecules within a crystal lattice over time, providing a dynamic picture of the disorder and helping to distinguish between static and dynamic disorder. pnas.org

By applying these computational techniques, researchers can build more accurate models of the crystal structure of this compound, accounting for any positional disorder and gaining a deeper understanding of its solid-state properties.

The evaluation of this compound's efficacy as a microbial inhibitor relies on precise and reproducible analytical methodologies. These techniques are crucial for determining its inhibitory concentrations against various microorganisms and for understanding its behavior in complex environments such as food products.

In Vitro and In Vivo Efficacy Assessment Methodologies

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents the visible growth of a microorganism under defined in vitro conditions. nih.govnih.gov For this compound, determining the MIC is essential for establishing its potential as a preservative. atamanchemicals.com The two most common methods for this are agar (B569324) dilution and broth microdilution. nih.govclsi.org

Agar Dilution Method:

In the agar dilution method, varying concentrations of this compound are incorporated directly into a molten nutrient agar medium. nih.gov Once the agar solidifies, a standardized number of microbial cells (typically around 1 x 10⁴ Colony Forming Units or CFU per spot) are applied to the surface of the plates. nih.gov After an incubation period, the plates are examined for microbial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the test organism. nih.gov Any faint haze or the growth of one or two colonies is generally disregarded. nih.gov

Broth Microdilution Method:

The broth microdilution technique is widely used and involves a 96-well microtiter plate. cabidigitallibrary.orgyoutube.com In this assay, serial dilutions of this compound are prepared in a liquid growth medium within the wells of the plate. youtube.com Each well is then inoculated with a standardized microbial suspension, typically adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL. nih.gov The plate is incubated under controlled conditions, usually for 16-20 hours for aerobic bacteria. nih.gov The MIC is determined by visual inspection as the lowest concentration of this compound at which there is no visible turbidity or growth. youtube.comnih.gov

For both methods, a positive control (microorganism with no antimicrobial agent) and a negative control (medium with no microorganism) are included to ensure the validity of the test. cabidigitallibrary.org The antimicrobial effect of propionates is influenced by pH, with greater efficacy observed at lower pH levels. nih.gov This is because the undissociated form of propionic acid is more effective at penetrating microbial cell membranes.

The following table presents MIC values for this compound and related compounds against various microorganisms, illustrating the differences in susceptibility.

| Compound | Microorganism | MIC (ppm) at pH 7.0 |

| This compound | Aspergillus niger | >5,000 |

| Bacillus cereus | >5,000 | |

| Escherichia coli | >5,000 | |

| Listeria monocytogenes | >5,000 | |

| Penicillium chrysogenum | >5,000 | |

| Saccharomyces cerevisiae | >5,000 | |

| Staphylococcus aureus | >5,000 | |

| Propionic Acid | Aspergillus niger | 2,500 |

| Bacillus cereus | 2,500 | |

| Escherichia coli | 2,500 | |

| Listeria monocytogenes | 2,500 | |

| Penicillium chrysogenum | 1,250 | |

| Saccharomyces cerevisiae | 2,500 | |

| Staphylococcus aureus | 2,500 | |

| Data sourced from a study determining MICs in broth media. nih.gov |

While MIC assays in laboratory media provide valuable baseline data, the efficacy of this compound can be different in complex matrices like food due to interactions with components such as fats, proteins, and fibers. koreascience.kr Therefore, it is crucial to monitor microbial growth and the concentration of organic acids directly within these systems.

Monitoring Microbial Growth:

Monitoring Organic Acid Production:

The production and consumption of organic acids, including propionic acid, by microorganisms are key indicators of metabolic activity and can be monitored using advanced analytical techniques. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are powerful methods for the separation and quantification of organic acids in complex mixtures like fermentation broths. nih.govresearchgate.net

The following table illustrates the production of various organic acids by different Lactic Acid Bacteria (LAB) isolates in a fermentation study, showcasing the type of data that can be obtained through chromatographic analysis.

| LAB Isolate | Acetate (B1210297) (g/L) | Lactate (B86563) (g/L) | Formate (g/L) | Succinate (B1194679) (g/L) |

| BAL 100 | 44.81 | 17.11 | 7.90 | - |

| BAL 690 | - | - | - | 20.83 |

| Data adapted from a study on organic acid production by Lactic Acid Bacteria. researchgate.net |

These advanced methods are essential for understanding how this compound functions in real-world applications, moving beyond simple in vitro tests to provide a more comprehensive picture of its antimicrobial activity in complex environments.

Environmental Dynamics and Biotransformation

Microbial Degradation Pathways in Environmental Matrices

The biodegradation of propionate (B1217596) in environmental settings such as soil and water is a well-documented process carried out by a diverse range of microorganisms. epa.gov The dominant degradation process for propionic acid in these matrices is biodegradation, with numerous studies confirming it is readily biodegradable. epa.gov The degradation can proceed through several metabolic routes, depending on the microbial species present and the prevailing environmental conditions, particularly the availability of oxygen.

Under anaerobic conditions, such as in waterlogged soils or certain biogas digesters, propionate is often degraded through syntrophic relationships between different microbial groups. nih.gov Propionate-oxidizing bacteria convert propionate to acetate (B1210297), hydrogen, and carbon dioxide. nih.gov These products are then consumed by other microorganisms, such as methanogenic archaea, which produce methane (B114726). nih.govscielo.br Key bacterial genera involved in the initial breakdown of propionate under anaerobic conditions include Syntrophobacter, Pelotomaculum, and Cryptanaerobacter. nih.gov The subsequent conversion to methane is carried out by methanogens like Methanosarcina and Methanoculleus. nih.gov

Several distinct biochemical pathways for propionate fermentation have been identified: mdpi.comresearchgate.netbiorxiv.org

The Succinate (B1194679) Pathway: This is a common pathway where carbohydrates are fermented to produce propionate via a methylmalonyl-CoA intermediate. biorxiv.org It is utilized by bacteria such as Prevotella. biorxiv.org

The Acrylate (B77674) Pathway: This pathway involves the conversion of lactate (B86563) to propionate through an acryloyl-CoA intermediate. mdpi.combiorxiv.org Bacteria like Clostridium propionicum and Megasphaera elsdenii use this route. mdpi.com

The Propanediol (B1597323) Pathway: Certain bacteria can form propionate from deoxy sugars via a propanediol intermediate. biorxiv.org

Under oxic conditions, the degradation of propionate is generally more rapid. Aerobic microorganisms utilize oxygen as the terminal electron acceptor, breaking down propionate completely to carbon dioxide and water. copernicus.org Studies have isolated thermophilic bacteria from soil, such as Aeribacillus and Geobacillus, that can efficiently utilize propionic acid as a carbon source at elevated temperatures. uni-lj.si The degradation process is influenced by various environmental factors, including pH, temperature, and the presence of other organic compounds. mdpi.com For instance, the degradation of propanoic acid in some environments may only commence after other, more easily degradable organic acids, like ethanoic acid, have been consumed. scielo.br

Table 1: Key Microbial Genera in Propionate Degradation

| Microbial Genus | Role in Degradation | Environmental Condition |

| Syntrophobacter | Propionate oxidation to acetate and H₂ | Anaerobic |

| Pelotomaculum | Propionate oxidation | Anaerobic |

| Prevotella | Propionate formation via succinate pathway | Anaerobic |

| Megasphaera | Propionate formation via acrylate pathway | Anaerobic |

| Methanosarcina | Methane production from acetate/H₂ | Anaerobic |

| Methanoculleus | Methane production from H₂/CO₂ | Anaerobic |

| Geobacillus | Propionate utilization | Aerobic, Thermophilic |

| Aeribacillus | Propionate utilization | Aerobic, Thermophilic |

Fate and Persistence in Soil Ecosystems

Once in the soil, potassium propionate dissociates into potassium (K⁺) and propionate (C₃H₅O₂⁻) ions. The propionate anion is subject to rapid microbial degradation, which is the primary process governing its persistence. epa.gov

Studies have shown that propionic acid is not expected to adsorb significantly to most soils and is readily biodegradable. epa.gov The persistence of a chemical in soil is often measured by its half-life, the time it takes for half of the initial amount to dissipate. For phenethyl propionate (PEP), a related compound, the dissipation half-life in soil was found to be approximately 4 days, indicating rapid degradation. researchgate.net Similarly, propionic acid itself is considered non-persistent, generally degrading within weeks. epa.govmdpi.com

The rate of degradation and, therefore, the persistence of propionate in soil are influenced by several factors: mdpi.commdpi.com

Microbial Population: The presence of a robust and adapted microbial community is crucial for efficient degradation.

Soil Type and Organic Matter: While propionate does not adsorb strongly, soil characteristics can influence microbial activity. kosmospublishers.com

Temperature: Higher temperatures generally increase the rate of microbial metabolism and degradation, although extreme heat can be detrimental. uni-lj.si

pH: Microbial activity is pH-sensitive. Optimal degradation occurs within a pH range suitable for the active microbial populations. mdpi.com

Oxygen Availability: As discussed, the presence or absence of oxygen dictates the metabolic pathways used and can affect the rate of degradation. copernicus.orgifremer.fr

Moisture: Soil moisture is essential for microbial function, with optimal degradation occurring at humidity levels between 60% and 80%. mdpi.com

Due to its rapid breakdown, propionate poses a low risk of accumulation in the environment. researchgate.net Volatilization from moist soil surfaces is not considered a significant dissipation pathway for the propionate ion, although propionic acid itself is volatile and may evaporate from dry surfaces. epa.gov

Table 2: Environmental Dissipation of Propionate and Related Compounds

| Compound | Environmental Matrix | Dissipation Half-Life |

| Propionic Acid | Soil and Water | Readily biodegradable, non-persistent |

| Phenethyl Propionate | Soil | 4 days |

| Phenethyl Propionate | Water | 5 days |

Note: Data for phenethyl propionate is included to provide context on the environmental fate of propionate esters. researchgate.net

Potential Utility as a Fertilizer Component

This compound has been identified as a valuable component in liquid fertilizer formulations, primarily as a source of potassium (K), an essential macronutrient for plants. justia.comgoogle.comgoogle.com Potassium plays a critical role in numerous plant functions, including stimulating early growth, activating enzymes, improving stress resistance, and regulating water use. justia.comgoogle.com

Traditionally, inorganic salts like potassium chloride, potassium sulfate, and potassium nitrate (B79036) are used as potassium sources in fertilizers. google.com However, these inorganic salts can have a high salt index, which can lead to phytotoxicity (damage to plants), particularly when applied in-furrow or directly to foliage. google.com

The use of this compound as an organic potassium source offers several advantages: justia.comgoogle.com

Lower Salt Index: Organic potassium salts generally have a lower salt index compared to their inorganic counterparts, reducing the risk of salt stress and phytotoxicity to crops. google.com

Improved Plant Uptake: The organic nature of the propionate carrier may facilitate the uptake and translocation of potassium within the plant.

Carbon Source: The propionate anion can be metabolized by soil microbes, releasing its carbon content into the soil ecosystem.

Buffering Capacity: Formulations containing this compound can help maintain the fertilizer solution's pH in a neutral to slightly alkaline range (e.g., pH 6.0 to 8.0), which is often optimal for nutrient availability and stability. justia.com

Fertilizer compositions can be formulated to contain this compound as the sole potassium source or in combination with other sources to deliver a target concentration of available potassium (as K₂O). justia.com These fertilizers are versatile and can be applied through various methods, including soil injection, foliar spray, and fertigation. google.com

Table 3: Comparison of Potassium Sources for Fertilizers

| Potassium Source | Type | Key Characteristics |

| This compound | Organic Salt | Lower salt index, reduced phytotoxicity risk, provides organic carbon. justia.comgoogle.com |

| Potassium Chloride (Potash) | Inorganic Salt | High potassium content, high salt index, can increase chloride levels in soil. google.com |

| Potassium Sulfate | Inorganic Salt | Lower salt index than potassium chloride, provides sulfur, less soluble. google.com |

| Potassium Nitrate | Inorganic Salt | Provides both potassium and nitrogen, relatively high salt index. google.com |

Applications in Materials Science and Industrial Biotechnology

Utilization in Coordination Polymer Chemistry

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, creating extended, often crystalline, networks. oxinst.comnih.gov Potassium propionate (B1217596) has been instrumental in the synthesis of novel heterometallic coordination polymers, where multiple different metal ions are incorporated into the structure.

A significant research finding is the creation of a heterometallic potassium dicopper propionate, with the formula [HKCu₂Prop₆] (where Prop = propionate). acs.orgacs.org This compound represents an innovative approach to designing 3D coordination polymers by combining large alkali metal s-block cations (K⁺) with rigid d-block metal-based secondary building units (SBUs). acs.org The crystal structure of [HKCu₂Prop₆] is a dense 3D framework constructed from two primary components:

0D [Cu₂(Prop)₄] SBUs: These are discrete "paddlewheel" units where two copper atoms are bridged by four propionate ligands. researchgate.net

This unique architecture, where the copper-based paddlewheels are linked by the potassium-propionate chains, creates a robust and complex framework. researchgate.net

A key finding from temperature-dependent X-ray diffraction studies is that [HKCu₂Prop₆] undergoes a reversible single-crystal-to-single-crystal (SCSC) phase transition at approximately 195–200 K. acs.org This transition is driven by the ordering and disordering of the flexible ethyl groups on the propionate ligands and involves slight structural rearrangements without destroying the crystalline nature of the material. acs.orgvulcanchem.com Despite this structural transformation, the magnetic exchange between the copper atoms within the paddlewheel units remains unchanged. acs.org The development of such stimuli-responsive materials highlights the potential for creating functional coordination polymers with applications in sensing or molecular switching. vulcanchem.com

Table 1: Characteristics of the [HKCu₂Prop₆] Coordination Polymer

| Property | Description | Source(s) |

|---|---|---|

| Formula | [HKCu₂Prop₆] | acs.org |

| Common Name | Heterometallic potassium dicopper propionate | acs.org |

| Framework Type | 3D Coordination Polymer | acs.orgvulcanchem.com |

| Key Structural Units | 0D [Cu₂(Prop)₄] paddlewheel SBUs and 1D [K₂(Prop···H···Prop)₂]∞ polymeric "guide rods" | acs.orgresearchgate.netvulcanchem.com |

| Key Feature | Reversible single-crystal-to-single-crystal phase transition | acs.org |

| Transition Temperature | ~195–200 K | acs.org |

| Transition Driver | Order/disorder of flexible ethyl groups | acs.orgvulcanchem.com |

Integration into Novel Material Formulations

Beyond the highly ordered structures of coordination polymers, potassium propionate is also being integrated as a functional component in other new material formulations, particularly in industrial biotechnology.

One innovative application lies in the field of 3D printing for biotechnological processes. Research has demonstrated the use of 3D-printed matrices for cell immobilization during fermentation. wikipedia.org For instance, 3D-printed nylon beads have been successfully used as a matrix to immobilize Propionibacterium acidipropionici, a bacterium that produces propionic acid. wikipedia.org This technique creates a high-density cell attachment scaffold that enhances the production of propionates. wikipedia.org Such advanced fermentation matrices represent a novel material formulation where the principles of materials science are applied to improve industrial biotechnology, with this compound being a potential end-product derived from such systems.

In another application, propionates are integrated into biopolymer-based materials to create "active" packaging. These materials are designed to improve food quality and extend shelf life by actively inhibiting microbial growth. europa.eunih.gov While many studies focus on sodium or calcium propionate, the functional principle applies directly to this compound. mdpi.comasm.org Propionates can be incorporated into carbohydrate biopolymer films, such as those made from chitosan (B1678972) or cellulose (B213188) derivatives, to create coatings for foods. mdpi.com These formulations leverage the recognized antimicrobial properties of the propionate ion to protect products from spoilage. The integration of this compound into such packaging materials is a clear example of its use in a novel formulation that combines a biopolymer matrix with an active chemical agent.

Compound Names

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula or Identifier |

|---|---|

| This compound | K(C₂H₅COO) or C₃H₅KO₂ |

| Propanoic acid (Propionic acid) | C₂H₅COOH |

| [HKCu₂Prop₆] | [HKCu₂(C₂H₅COO)₆] |

| Copper(II) propionate | Cu(C₂H₅COO)₂ |

| Sodium propionate | Na(C₂H₅COO) |

| Calcium propionate | Ca(C₂H₅COO)₂ |

| Chitosan | (C₈H₁₃O₅N)n |

| Nylon | Not applicable (polymer family) |

Theoretical and Computational Modeling of Propionate Systems

Allosteric Models in Receptor-Ligand Interactions

Allosteric modulation of receptors, where a ligand binds to a site distinct from the primary (orthosteric) binding site, is a critical mechanism for regulating cellular signaling. libretexts.org In the context of propionate (B1217596), which acts as an agonist for free fatty acid receptors (FFARs), particularly FFA2, allosteric models help to explain the nuanced control of receptor activity. researchgate.net

The ternary complex model is a mathematical framework used to describe the interaction between a receptor, an orthosteric ligand (like propionate), and an allosteric modulator. mdpi.com This model quantifies the cooperativity between the ligands through the α factor, which describes the change in affinity, and the β factor, which represents the change in efficacy of the receptor activation. mdpi.com Allosteric ligands can be positive allosteric modulators (PAMs), which enhance the affinity and/or efficacy of the orthosteric ligand, or negative allosteric modulators (NAMs), which have the opposite effect. mdpi.com

Studies have identified small molecule compounds that act as allosteric modulators of FFA2. For instance, phenylacetamide derivatives have been shown to be FFA2 agonists that also exhibit positive cooperativity with propionate. This means that the presence of the phenylacetamide modulator increases the potency of propionate in activating the receptor. Such allosteric interactions can be reciprocal, where the orthosteric ligand also affects the binding and signaling of the allosteric modulator. mdpi.combiorxiv.org

Computational modeling, based on structures like the human β2-adrenergic receptor, has suggested the existence of non-overlapping binding sites for endogenous ligands like propionate and these synthetic allosteric modulators on the FFA2 receptor. researchgate.net This structural insight supports the experimental observations of allosteric interactions. These models are crucial for understanding how different ligands can fine-tune receptor signaling, potentially leading to the development of drugs with more specific effects. researchgate.netmdpi.com

Table 1: Key Concepts in Allosteric Modeling of Propionate Receptor Interactions

| Term | Description | Relevance to Propionate |

| Allosteric Site | A binding site on a receptor that is distinct from the orthosteric site where the endogenous ligand binds. libretexts.org | Synthetic modulators can bind to an allosteric site on FFA2 to influence propionate's effect. |

| Orthosteric Site | The primary binding site on a receptor for the endogenous ligand. mdpi.com | Propionate binds to the orthosteric site of the FFA2 receptor. mdpi.com |

| Ternary Complex Model | A mathematical model describing the simultaneous binding of an orthosteric and an allosteric ligand to a receptor. mdpi.com | Used to quantify the cooperativity between propionate and allosteric modulators at the FFA2 receptor. mdpi.com |

| Positive Allosteric Modulator (PAM) | A ligand that increases the affinity and/or efficacy of the orthosteric ligand. mdpi.com | Certain compounds act as PAMs for FFA2, enhancing the signaling effect of propionate. |

| Cooperativity (α factor) | A measure of how the binding of one ligand affects the affinity of another. mdpi.com | Phenylacetamide 1 was found to have a cooperativity factor (α) of 24 for its effect on acetate (B1210297) (a similar short-chain fatty acid) at the FFA2 receptor. |

Molecular Dynamics Simulations and Quantum Mechanical Studies (e.g., DFT methods)

Molecular dynamics (MD) simulations and quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are powerful computational techniques used to study the structure, dynamics, and reactivity of molecules at an atomic level. chemrxiv.orgmdpi.comresearchgate.net These methods have been applied to propionate and related systems to understand their behavior in various environments.

MD simulations allow for the study of the time-dependent behavior of molecular systems. For instance, a 500-nanosecond MD simulation of propionate bound to the human olfactory receptor OR51E2 provided insights into the thermal fluctuations within the binding site. chemrxiv.org Such simulations are crucial for understanding how proteins and ligands interact and adapt to each other over time. chemrxiv.orgnih.gov